molecular formula C12H12O3 B065828 Ethyl 4-prop-2-ynoxybenzoate CAS No. 175203-55-1

Ethyl 4-prop-2-ynoxybenzoate

Cat. No. B065828
CAS RN: 175203-55-1
M. Wt: 204.22 g/mol
InChI Key: DOPMGPGSHHDYRD-UHFFFAOYSA-N
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Description

Ethyl 4-prop-2-ynoxybenzoate is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 4-prop-2-ynoxybenzoate consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4-prop-2-ynoxybenzoate has a density of 1.106g/cm3 . It has a boiling point of 314.1ºC at 760 mmHg . The melting point is between 42-44 °C . The flash point is 128.5ºC .

Scientific Research Applications

Synthesis of Bienzyme-Polymer Nanoconjugates

Ethyl 4-prop-2-ynoxybenzoate is used in the synthesis of bienzyme-polymer nanoconjugates (nano-BECs). These nano-BECs consist of two enzymes (carbonyl reductase and glucose dehydrogenase) conjugated within a single universal polymer scaffold . The product ethyl ®-2-hydroxy-4-phenylbutyrate (R-HPBE) with nano-BECs as the catalyst was 533mM in a dibutyl phthalate-phosphate buffer (dibutyl phthalate-PB) biphasic system .

Coenzyme Regeneration

The nano-BECs have an advantage for coenzyme regeneration. Compared with a single aqueous phase, the substrate treatment capacity was improved at the interface of the dibutyl phthalate-PB biphasic system .

Interfacial Biocatalysis

Under the optimal reaction conditions (35 oC, 40h, dibutyl phthalate-PB 1: 1), nano-BECs can completely convert substrate into optically pure R-HPBE (enantiomeric excess (e.e.) >99.9%) in the organic-aqueous system .

Asymmetric Reduction

Ethyl 4-prop-2-ynoxybenzoate is used in the asymmetric reduction of prochiral ketones via biocatalysis, which is one of the most effective methods for the synthesis of chiral alcohols .

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Optically active ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE] is an important chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . It is reported that microbial or enzymatic reduction of ethyl 2-oxo-4-phenyl-butyrate (OPBE) is an attractive way to produce optically active ®-HPBE .

Biocatalytic Synthesis

The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent biphasic system .

properties

IUPAC Name

ethyl 4-prop-2-ynoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPMGPGSHHDYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384910
Record name ethyl 4-prop-2-ynoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-prop-2-ynoxybenzoate

CAS RN

175203-55-1
Record name Ethyl 4-(2-propyn-1-yloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-prop-2-ynoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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